6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
6-chloro-4-methyl-2-propylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-3-4-14-6-8-7(2)5-9(11)12-10(8)13-14/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXNIBQAJDSEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=NC2=N1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation Strategies Using Hydrazide Intermediates
The synthesis of pyrazolo[3,4-b]pyridine derivatives often begins with cyclocondensation reactions involving hydrazide intermediates. For example, H-pyrazolo[3,4-b]pyridine-5-carbohydrazide (4 ) serves as a versatile precursor, reacting with electrophilic agents like phenyl isothiocyanate to form thioamide derivatives . Adapting this approach, the propyl and methyl substituents in the target compound could be introduced via alkylation or by selecting appropriately substituted starting materials.
In a representative procedure, refluxing 4 with allyl isothiocyanate (5b ) in ethanol for 10 hours yielded 6b , characterized by distinct NMR signals for allyl protons (δ 4.21–4.26) and thiourea functionalities (δ 10.57) . This method highlights the feasibility of introducing alkyl chains at specific positions through nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) and Japp–Klingemann Reactions
A retrosynthetic approach utilizing 2-chloro-3-nitropyridines as starting materials has been demonstrated for pyrazolo[4,3-b]pyridines . While this method targets a regioisomeric core, analogous strategies could be adapted for pyrazolo[3,4-b]pyridines. Key steps include:
-
SNAr Reaction : Substitution of the nitro group in 2-chloro-3-nitropyridines with nucleophiles.
-
Japp–Klingemann Reaction : Formation of hydrazones via diazonium salts, followed by cyclization.
For instance, treating 2-chloro-3-nitropyridine with ethyl acetoacetate under basic conditions yields pyridinyl keto esters, which undergo hydrazone formation and subsequent cyclization . Introducing a chloro group at position 6 could leverage chlorinated precursors or post-cyclization halogenation.
Solvent-Free Synthesis of Pyrazolo[3,4-b]Pyridine Derivatives
Recent protocols emphasize solvent-free conditions to enhance efficiency. Starting from 3-methyl-1-phenyl-1H-pyrazol-5-amine, pyrazolo[3,4-b]pyridine-6-carboxylate esters (2a–d ) were synthesized in 55–70% yield within reduced reaction times . This method avoids traditional refluxing, minimizing energy consumption.
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| 3-Methyl-1-phenylpyrazole | Solvent-free, 80°C, 2h | 70 |
| Hydrazide formation | Ethanol, reflux, 4h | 65 |
The methyl group at position 4 originates from the starting pyrazole, while the propyl group could be introduced via alkylation of intermediate hydrazides .
Catalytic Synthesis Using Nano-MOF Catalysts
Modern catalytic methods employ nanostructured materials to accelerate pyrazolo[3,4-b]pyridine formation. For example, Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalyzes the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole at 100°C . This one-pot approach achieves high atom economy and could be modified to incorporate chloro and propyl groups via tailored substrates.
Key advantages include:
-
Magnetic recovery of the catalyst, enabling reuse.
-
Short reaction times (2–4 hours) with yields exceeding 80% .
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr)
The 6-chloro position is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the pyrazolo[3,4-b]pyridine ring.
Key Reactions:
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the nucleophile (e.g., amine) under basic conditions.
-
Attack at the 6-chloro position, displacing chloride through a Meisenheimer intermediate .
Cross-Coupling Reactions
The chloro group facilitates transition-metal-catalyzed couplings, enabling structural diversification.
Suzuki-Miyaura Coupling:
Limitations : Steric hindrance from the 2-propyl group reduces coupling efficiency with bulky boronic acids .
Electrophilic Substitution
The 4-methyl group directs electrophiles to the 5-position of the pyridine ring.
Bromination:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Br₂, FeBr₃ | CHCl₃, 25°C, 4 h | 5-Bromo-4-methyl derivative | 92 |
Regioselectivity : Confirmed via NOESY and X-ray crystallography in related analogs .
Reductive Dehalogenation
The 6-chloro group can be removed under reducing conditions:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 1 atm, 6 h | 4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine | 90 | |
| Zn, NH₄Cl | MeOH/H₂O (3:1), 60°C, 2 h | Same as above | 85 |
Applications : This reaction is critical for generating unsubstituted intermediates for further functionalization .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaN₃, CuI | DMF, 120°C, 24 h | Pyrazolo[3,4-b]pyrido[4,3-d]triazole | 75 | |
| Ethyl propiolate | Toluene, reflux, 8 h | Pyrazolo[3,4-b]pyrido[2,3-e]pyran | 68 |
Key Driver : Strain relief and aromatic stabilization favor cyclization .
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit notable bioactivity:
| Derivative | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 4-Phosphoramidate analog | Leishmania amazonensis | 6.44 ± 1.49 µM | |
| 6-Phenyl analog | PAK4 kinase | 0.354 µM |
Structure-Activity Relationship (SAR) :
-
The 6-position tolerates bulky groups (e.g., aryl) without losing activity .
-
4-Methyl enhances metabolic stability compared to unsubstituted analogs .
Stability Under Acidic/Basic Conditions
| Condition | Observation | Source |
|---|---|---|
| 1M HCl, 25°C, 24 h | No decomposition (HPLC monitoring) | |
| 1M NaOH, 25°C, 24 h | Partial hydrolysis at 4-methyl position |
Practical Implication : Stable in most synthetic workflows but requires protection of the methyl group under strong basic conditions .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine exhibits a range of biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that derivatives of pyrazolopyridines can inhibit cancer cell proliferation. For instance, compounds similar to 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Neuroprotective Effects : Research suggests that pyrazolo[3,4-b]pyridines may protect neural cells from oxidative stress and neurodegeneration, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses .
Applications in Research
The compound's unique structure allows for various applications in scientific research:
Drug Development
- Lead Compound for Synthesis : Due to its biological activities, 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine serves as a lead compound for synthesizing new drugs targeting cancer and neurodegenerative disorders.
- Structure-Activity Relationship (SAR) Studies : The compound is utilized in SAR studies to explore modifications that enhance efficacy and reduce toxicity.
Material Science
- Polymer Chemistry : Pyrazolopyridine derivatives are being investigated for their potential as additives in polymer formulations to improve thermal stability and mechanical properties.
Agricultural Chemistry
- Pesticide Development : Compounds with similar structures have been evaluated for their potential use as pesticides due to their biological activity against pests and pathogens.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that pyrazolopyridine derivatives inhibited the growth of breast cancer cells by inducing apoptosis. |
| Study B | Neuroprotection | Found that compounds similar to 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine reduced oxidative stress markers in neuronal cell cultures. |
| Study C | Anti-inflammatory Effects | Reported that these compounds significantly decreased the production of pro-inflammatory cytokines in vitro. |
Wirkmechanismus
The mechanism by which 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
(a) 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine
(b) 6-Chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Structure : Carboxylic acid at position 4, isopropyl at position 1, and methyl at position 3.
- Key Differences : The carboxylic acid group significantly increases hydrophilicity, favoring interactions with polar enzyme active sites (e.g., DHFR inhibition). However, this may limit blood-brain barrier penetration compared to the lipophilic propyl group in the target compound .
(c) 3-Substituted-1H-pyrazolo[3,4-b]pyridines
- Structure: Varied substituents (e.g., Schiff bases, azetidinones) at position 3.
- Key Differences : Position 3 substituents enhance antimicrobial activity by targeting bacterial dihydrofolate reductase (DHFR). For example, derivatives with thiourea moieties show IC₅₀ values < 10 µM against Staphylococcus aureus . The target compound’s propyl group at position 2 may prioritize metabolic stability over direct enzyme inhibition.
Physicochemical Properties
Pharmacological Profiles
- Antimicrobial Activity :
- Enzyme Inhibition :
- 3-Substituted derivatives (e.g., thiourea, Schiff bases) exhibit stronger DHFR inhibition (IC₅₀: 5–15 µM) than the target compound, which likely prioritizes pharmacokinetic properties over potency .
Biologische Aktivität
6-Chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H12ClN3
- Molar Mass : 213.68 g/mol
- CAS Number : 1018165-22-4
The biological activity of 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, contributing to its potential as an anti-inflammatory and anti-cancer agent.
- Receptor Modulation : It acts as a modulator for certain G-protein-coupled receptors (GPCRs), influencing signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Research indicates that 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine demonstrates significant anticancer properties. A study reported that derivatives of pyrazolo compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models.
Antimicrobial Activity
6-Chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| A. niger | 64 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with accompanying morphological changes consistent with apoptosis.
- Case Study on Anti-inflammatory Mechanism : In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw swelling compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, analogous pyrazolo-pyridine derivatives are synthesized using Suzuki-Miyaura coupling (for aryl substitutions) or nucleophilic substitution for chloro-group retention . Key factors include:
- Catalyst selection : Palladium or copper catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
- Solvent optimization : Polar aprotic solvents like DMF enhance reaction rates, while toluene may reduce side reactions .
- Temperature control : Cyclization steps often require reflux (100–120°C) to achieve >80% yield .
Q. How is the purity of 6-chloro-4-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridine validated in academic research?
- Methodological Answer : Purity is assessed via:
- HPLC : Retention time matching against reference standards (e.g., USP guidelines for related pyrazolo-pyridines ).
- NMR spectroscopy : Integration ratios for protons at δ 2.5–3.5 ppm (methyl and propyl groups) confirm structural fidelity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 250.08 [M+H]⁺) .
Q. What safety protocols are critical when handling intermediates like chlorinated pyrazolo-pyridines?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods are mandatory due to H300-H313 hazards (toxicity via inhalation/skin contact) .
- Waste disposal : Separate halogenated waste (UN 2811/PGIII) for professional treatment to avoid environmental contamination .
- First aid : Immediate decontamination of skin/eyes with water and medical consultation if exposed .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for pyrazolo-pyridine derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from:
- Tautomerism : Dynamic equilibrium between pyrazolo[3,4-b]pyridine isomers can shift δ values; use variable-temperature NMR to confirm .
- Byproduct interference : HPLC-MS helps identify impurities (e.g., dechlorinated analogs) .
- Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica reports) resolves ambiguities in regiochemistry .
Q. What strategies optimize regioselectivity in pyrazolo-pyridine functionalization?
- Methodological Answer :
- Directing groups : Electron-withdrawing substituents (e.g., chloro) direct electrophilic substitution to C-5/C-7 positions .
- Cross-coupling conditions : Pd-catalyzed couplings favor C-3 modifications, while Ullmann reactions target C-6 .
- Computational modeling : DFT calculations predict reactive sites using HOMO/LUMO maps .
Q. How do substituents (e.g., methyl, propyl) impact the compound’s bioactivity?
- Methodological Answer :
- Lipophilicity : Propyl groups enhance membrane permeability (logP ~3.5), while methyl groups reduce metabolic degradation .
- Steric effects : Bulkier substituents at C-2/C-4 hinder enzyme binding (e.g., CRF-1 receptor antagonism ).
- Electron modulation : Chloro groups increase electrophilicity, enhancing interactions with nucleophilic residues in targets .
Q. What analytical methods validate stability under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation products .
- LC-MS monitoring : Track hydrolysis (loss of chloro group) or oxidation (formation of pyridine-N-oxides) .
- ICH guidelines : Follow Q1A(R2) for long-term stability testing in amber glass at 25°C/60% RH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
